Cas no 21622-19-5 (1,2,3,4-Tetrafluoro-5-methylbenzene)
1,2,3,4-Tetrafluoro-5-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3,4-Tetrafluoro-5-methylbenzene
- 2,3,4,5-Tetrafluorotoluene
- AC1LC86Y
- ACT13444
- CTK4E7334
- MolPort-003-984-640
- PubChem1626
- Toluene, 2,3,4,5-tetrafluoro-
- DB-023962
- A19675
- m-fluorotrifluorotoluene
- DB-025743
- 1,2,3,4-Tetrafluoro-5-methyl-benzene
- DB-023989
- AC-25939
- 1,2,3,4-Tetrafluoro-5-methylbenzene #
- AKOS006331056
- o-fluorotrifluorotoluene
- JDPAUQKBDYMQJK-UHFFFAOYSA-N
- DTXSID10344341
- Benzene, 1,2,3,4-tetrafluoro-5-methyl-
- MFCD09263438
- SCHEMBL823681
- 21622-19-5
-
- MDL: MFCD09263438
- Inchi: 1S/C7H4F4/c1-3-2-4(8)6(10)7(11)5(3)9/h2H,1H3
- InChI Key: JDPAUQKBDYMQJK-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=CC=1C)F)F)F
Computed Properties
- Exact Mass: 164.02492
- Monoisotopic Mass: 164.02491278g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.339±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 124.9±35.0 ºC (760 Torr),
- Flash Point: 31.6±16.1 ºC,
- Solubility: Almost insoluble (0.097 g/l) (25 º C),
- PSA: 0
1,2,3,4-Tetrafluoro-5-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010003591-250mg |
2,3,4,5-Tetrafluorotoluene |
21622-19-5 | 97% | 250mg |
$470.40 | 2023-09-02 | |
| Alichem | A010003591-500mg |
2,3,4,5-Tetrafluorotoluene |
21622-19-5 | 97% | 500mg |
$847.60 | 2023-09-02 | |
| Alichem | A010003591-1g |
2,3,4,5-Tetrafluorotoluene |
21622-19-5 | 97% | 1g |
$1490.00 | 2023-09-02 | |
| Ambeed | A187500-1g |
1,2,3,4-Tetrafluoro-5-methylbenzene |
21622-19-5 | 95+% | 1g |
$172.0 | 2024-07-28 | |
| Crysdot LLC | CD12095848-5g |
1,2,3,4-Tetrafluoro-5-methylbenzene |
21622-19-5 | 95+% | 5g |
$501 | 2024-07-24 | |
| abcr | AB275354-1g |
2,3,4,5-Tetrafluorotoluene, 95%; . |
21622-19-5 | 95% | 1g |
€149.00 | 2025-04-20 | |
| abcr | AB275354-5g |
2,3,4,5-Tetrafluorotoluene, 95%; . |
21622-19-5 | 95% | 5g |
€579.00 | 2025-04-20 |
1,2,3,4-Tetrafluoro-5-methylbenzene Suppliers
1,2,3,4-Tetrafluoro-5-methylbenzene Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 1,2,3,4-Tetrafluoro-5-methylbenzene
Introduction to 1,2,3,4-Tetrafluoro-5-methylbenzene (CAS No. 21622-19-5)
1,2,3,4-Tetrafluoro-5-methylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 21622-19-5, is a fluorinated aromatic hydrocarbon that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of halogenated benzenes, characterized by the substitution of hydrogen atoms with fluorine atoms on the benzene ring. The presence of four fluorine atoms and a methyl group at the 5-position imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The structural features of 1,2,3,4-Tetrafluoro-5-methylbenzene contribute to its distinct chemical behavior. The fluorine atoms are highly electronegative, which leads to significant electron withdrawal from the aromatic ring through the inductive effect. This electron deficiency makes the molecule more susceptible to electrophilic aromatic substitution reactions compared to its non-fluorinated counterparts. Additionally, the methyl group at the 5-position introduces steric hindrance and can influence the reactivity and selectivity of the molecule in various chemical transformations.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and bioavailability when incorporated into drug molecules. 1,2,3,4-Tetrafluoro-5-methylbenzene serves as a versatile building block for synthesizing more complex structures with potential pharmaceutical applications. For instance, its fluorinated backbone can be modified through nucleophilic aromatic substitution or cross-coupling reactions to introduce additional functional groups or heterocyclic moieties.
One of the most promising areas of research involving 1,2,3,4-Tetrafluoro-5-methylbenzene is in the development of anticancer agents. Fluorinated aromatic compounds have shown promise as kinase inhibitors due to their ability to modulate enzyme activity through steric and electronic effects. Studies have demonstrated that substituting fluorine atoms at specific positions on an aromatic ring can enhance binding affinity to target proteins. The unique combination of fluorine and methyl groups in 1,2,3,4-Tetrafluoro-5-methylbenzene makes it an attractive scaffold for designing novel inhibitors targeting cancer-related kinases.
Moreover, 1,2,3,4-Tetrafluoro-5-methylbenzene has been explored in materials science applications. Its electron-withdrawing nature and rigidity make it a suitable candidate for organic semiconductors and liquid crystals. Researchers have investigated its potential use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), where fluorinated aromatic compounds can improve charge transport properties and device performance.
The synthesis of 1,2,3,4-Tetrafluoro-5-methylbenzene typically involves multi-step organic reactions starting from commercially available precursors such as chlorobenzene or toluene derivatives. Fluorination can be achieved using various methods, including electrochemical fluorination or direct reaction with fluorinating agents like hydrogen fluoride or sulfur tetrafluoride. The introduction of the methyl group at the 5-position often requires selective methylation techniques that preserve the integrity of the existing fluorine substituents.
In academic research circles,1 ,2 ,3 ,4 -Tetrafluoro-5 -methylbenzene has been employed as a model compound for studying reaction mechanisms involving halogenated aromatics. Its well-defined structure allows chemists to probe electronic effects and steric influences on reaction outcomes. Such studies contribute valuable insights into designing more efficient synthetic routes for complex molecules.
The pharmaceutical industry has also shown interest in 1 ,2 ,3 ,4 -Tetrafluoro-5 -methylbenzene as a starting material for drug discovery programs. Its structural motif is found in several marketed drugs where fluorine substitution enhances pharmacokinetic properties such as solubility and half-life. By leveraging 1 ,2 ,3 ,4 -Tetrafluoro-5 -methylbenzene, researchers can rapidly access libraries of analogs with tailored biological activities.
Recent advances in computational chemistry have further accelerated the study of 1 ,2 ,3 ,4 -Tetrafluoro-5 -methylbenzene by enabling high-throughput virtual screening and molecular dynamics simulations. These computational approaches help predict reactivity patterns and optimize synthetic strategies before experimental validation becomes necessary.
Industrial-scale production of 1 ,2 ,3 ,4 -Tetrafluoro-5 -methylbenzene faces challenges related to cost-effective fluorination methods and purification processes. However,the growing demand for fluorinated compounds ensures continued investment into developing sustainable synthetic pathways that minimize waste generation while maintaining high yields.
In conclusion,1 ,2 ,3 ,4 -Tetrafluoro-5 -methylbenzene (CAS No . 21622 -19 -5) represents an important compound with diverse applications spanning pharmaceuticals,materials science,and organic synthesis . Its unique structural features make it a valuable tool for researchers seeking novel solutions across multiple disciplines . As our understanding progresses,this versatile molecule promises even broader utility moving forward .
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